molecular formula C15H23N3O2 B11802832 tert-Butyl 2-(6-aminopyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11802832
M. Wt: 277.36 g/mol
InChI Key: NHEWRHDAVZNDGQ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-aminopyridin-3-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, an aminopyridine moiety, and a piperidine ring. It is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-aminopyridin-3-yl)piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-aminopyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution Reagents: Halogenated compounds, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce aminopyridine derivatives .

Scientific Research Applications

tert-Butyl 2-(6-aminopyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-aminopyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(6-aminopyridin-3-yl)piperidine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds for research and industrial applications .

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 2-(6-aminopyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-5-4-6-12(18)11-7-8-13(16)17-10-11/h7-8,10,12H,4-6,9H2,1-3H3,(H2,16,17)

InChI Key

NHEWRHDAVZNDGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CN=C(C=C2)N

Origin of Product

United States

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